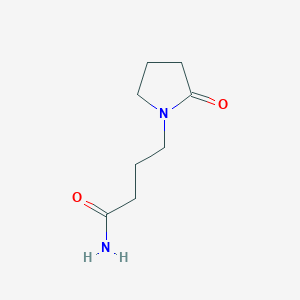

2-Oxo-1-Pyrrolidinebutyramide

Description

Contextualization within Pyrrolidone Derivatives and the Racetam Classification

The term "racetam" refers to a class of synthetic compounds characterized by a shared pyrrolidone nucleus. wikipedia.org Specifically, they are derivatives of 2-oxopyrrolidine. nih.gov The compound 2-Oxo-1-Pyrrolidinebutyramide, also known by its IUPAC name 4-(2-oxopyrrolidin-1-yl)butanamide, fits directly into this classification. nih.gov Its structure consists of a 2-oxopyrrolidine ring bonded at the nitrogen atom to a butyramide (B146194) side chain.

This pyrrolidone core makes these compounds cyclic derivatives of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). wikipedia.orgnih.gov However, their mechanisms of action are generally distinct from that of endogenous GABA. nih.gov The racetam family is diverse, encompassing compounds investigated for nootropic (cognitive-enhancing) effects as well as others developed for their anticonvulsant properties. wikipedia.orgmdpi.com While some racetams like Piracetam (B1677957) are primarily known as nootropics, others such as Levetiracetam and Brivaracetam are established antiepileptic drugs. mdpi.comnih.gov The classification of a specific pyrrolidone derivative depends on the modifications to its core structure and the resulting pharmacological profile. nih.gov

Historical Perspective of Pyrrolidone-Based Compounds in Neurobiological Research

The exploration of pyrrolidone derivatives in neurobiology began in the 1960s with the work of Romanian chemist and psychologist Dr. Corneliu E. Giurgea. nooroots.com His synthesis of Piracetam, a cyclic derivative of GABA, marked the beginning of the modern era of nootropics. nooroots.comcereflexlabs.com Piracetam was the first compound to be termed a "nootropic," a word Giurgea coined from the Greek words "nous" (mind) and "trepein" (to bend or turn). cereflexlabs.comconductscience.com

The initial research focus for these compounds was on their potential to enhance learning and memory, a property that came to define the nootropic concept. nih.govcereflexlabs.com The success and relative safety profile of Piracetam spurred the development of a wide array of similar compounds, collectively known as racetams. nooroots.comconductscience.com Over the following decades, research expanded to explore other potential applications, leading to the discovery of pyrrolidone derivatives with significant neuroprotective and antiepileptic activities. nih.gov This evolution in research led to the licensing of Levetiracetam as a major antiepileptic drug, reawakening interest in the therapeutic potential of the pyrrolidone class. nih.gov The history of these compounds illustrates a progression from seeking cognitive enhancement to developing treatments for significant neurological disorders like epilepsy. nih.govnooroots.com

Structural Relationship to Key Racetam Analogues (e.g., Piracetam, Levetiracetam)

The chemical identity and pharmacological activity of racetam compounds are determined by the nature of the side chain attached to the nitrogen of the 2-oxopyrrolidine core. The compound this compound serves as a fundamental structure for comparison with its well-known analogues.

Piracetam : As the parent compound of the racetam class, Piracetam's chemical name is 2-oxo-1-pyrrolidine acetamide (B32628) . nih.govexamine.com Its side chain is a two-carbon acetamide group. This differs from this compound, which possesses a longer four-carbon butyramide side chain. This difference in side-chain length contributes to their distinct pharmacological profiles, with Piracetam primarily investigated for nootropic effects and Levetiracetam (a stereospecific version of the butyramide structure) for anticonvulsant activity. nih.govresearchgate.net

Levetiracetam : This compound is the (S)-enantiomer of α-ethyl-2-oxo-1-pyrrolidine acetamide, which can also be described as (2S)-2-(2-oxopyrrolidin-1-yl)butanamide . frontiersin.orgresearchgate.net It is structurally very similar to this compound, sharing the same four-carbon amide chain. nih.gov The key distinction is Levetiracetam's specific stereochemistry (the S-configuration at the alpha-carbon of the side chain), which is crucial for its high-affinity binding to the synaptic vesicle protein 2A (SV2A) and its potent anticonvulsant effects. nih.govnih.gov

Brivaracetam : A newer analogue, Brivaracetam is structurally related to Levetiracetam. researchgate.net Its chemical name is (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide . wikipedia.org Like Levetiracetam, it has a butanamide side chain with (S)-stereochemistry. The significant modification is the addition of a propyl group at the 4-position of the pyrrolidone ring itself. wikipedia.org This structural change results in a much higher binding affinity for the SV2A protein compared to Levetiracetam. nih.govresearchgate.net

Table 1: Structural Comparison of Racetam Analogues

| Compound | Core Structure | Side Chain | Key Structural Features |

|---|---|---|---|

| Piracetam | 2-Oxopyrrolidine | Acetamide (2-carbon) | Parent molecule of the racetam class. |

| This compound | 2-Oxopyrrolidine | Butyramide (4-carbon) | Racemic or non-stereospecific version of the Levetiracetam backbone. |

| Levetiracetam | 2-Oxopyrrolidine | Butanamide (4-carbon) | Specific (S)-enantiomer at the side chain's alpha-carbon. |

| Brivaracetam | 4-propyl-2-Oxopyrrolidine | Butanamide (4-carbon) | (S)-enantiomer at the side chain and an (R)-propyl group on the pyrrolidone ring. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-oxopyrrolidin-1-yl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c9-7(11)3-1-5-10-6-2-4-8(10)12/h1-6H2,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQLVAZDDYFIGGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50304025 | |

| Record name | 4-(2-oxopyrrolidin-1-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6739-79-3 | |

| Record name | NSC163933 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-oxopyrrolidin-1-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-OXO-1-PYRROLIDINEBUTYRAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 2 Oxo 1 Pyrrolidinebutyramide Analogues

Established Synthetic Pathways for 2-Oxopyrrolidone Core Structures

The 2-oxopyrrolidone (or γ-lactam) ring is a fundamental component of 2-Oxo-1-Pyrrolidinebutyramide. chemicalbook.comnih.gov Traditional synthetic routes to this core structure often involve cyclization reactions. A common industrial method involves the reaction of γ-butyrolactone with ammonia (B1221849). researchgate.net Another established pathway is the hydrogenation of succinimide, although this method requires the presence of ammonia to achieve good yields. google.com

Furthermore, the aza-Michael addition has been employed for the synthesis of 5-oxopyrrolidine-3-carboxylic acid derivatives, which serve as precursors to more complex pyrrolidone structures. mdpi.com For instance, the reaction of itaconic acid with an appropriate amine can yield the desired pyrrolidone core. mdpi.com

| Starting Material | Reagent(s) | Product | Key Features |

| γ-Butyrolactone | Ammonia | 2-Pyrrolidone | Industrial scale, high yield. researchgate.net |

| Succinimide | Hydrogen, Ammonia | 2-Pyrrolidone | Requires ammonia for good yield. google.com |

| Itaconic Acid | Amine | 5-Oxopyrrolidine-3-carboxylic acid | Aza-Michael addition. mdpi.com |

| Maleic Anhydride | Hydrogen, Ammonia | 2-Pyrrolidone | High yield (90-92%). chemicalbook.com |

Advanced Methodologies for Pyrrolidine (B122466) and Pyrrolidone Derivative Synthesis

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the construction and functionalization of pyrrolidine and pyrrolidone rings. These advanced techniques offer greater control over the final structure, including its stereochemistry.

Strategies for Pyrrolidine Ring Formation and Functionalization

Recent advancements have focused on creating functionalized pyrrolidine rings through various novel strategies. One such approach is the N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization/coupling reaction, which allows for the construction of highly functionalized 2-pyrrolidinones under mild, transition-metal-free conditions. rsc.orgrsc.org This method demonstrates broad substrate scope and high efficiency. rsc.org

Another innovative strategy involves the photo-promoted ring contraction of pyridines using silylborane to produce pyrrolidine derivatives. osaka-u.ac.jpbohrium.com This method is notable for its ability to generate complex pyrrolidine skeletons from readily available starting materials. osaka-u.ac.jpbohrium.com Furthermore, direct C-H functionalization of the pyrrolidine ring has been explored to introduce new substituents. rsc.orgrsc.org For example, a metal-free approach allows for the direct arylation of pyrrolidine at the α-position. rsc.org

Multicomponent reactions (MCRs) have also emerged as a powerful tool for the one-pot synthesis of complex pyrrolidine derivatives. tandfonline.com These reactions, often utilizing cycloaddition strategies like the 1,3-dipolar cycloaddition of azomethine ylides, offer high atom and step economy. tandfonline.commdpi.comnih.gov

Stereoselective Synthesis of Pyrrolidone Analogues

Controlling the three-dimensional arrangement of atoms (stereochemistry) is crucial for the biological activity of many pyrrolidone-containing compounds. mdpi.comnih.gov Significant progress has been made in the development of stereoselective synthetic methods. mdpi.comnih.gov

One key strategy is the heterogeneous catalytic hydrogenation of substituted pyrroles. acs.orgresearchgate.net This method can produce functionalized pyrrolidines with multiple new stereocenters with excellent diastereoselectivity. acs.orgresearchgate.net The stereochemical outcome is often directed by existing stereocenters in the starting material. acs.org

Organocatalysis has also proven to be a valuable tool for the enantioselective synthesis of 2-pyrrolidinone (B116388) derivatives. acs.org For instance, the conjugate addition of nitroalkanes to isatin-derived α-trifluoromethyl acrylates, followed by a reductive lactamization process, can yield products with high enantiomeric excess. acs.org Gold-catalyzed tandem reactions, such as alkyne hydroamination/iminium ion formation/allylation, provide another efficient route to stereoselectively synthesized pyrrolidine derivatives. acs.org

Approaches for Structural Diversification and Derivatization

The structural diversification of the this compound scaffold is essential for exploring structure-activity relationships and developing new analogues with tailored properties. mdpi-res.com A variety of chemical transformations can be employed to modify the core structure.

Derivatization often focuses on the functional groups present in the molecule. For example, the carboxylic acid group in 5-oxopyrrolidine-3-carboxylic acid can be converted into amides, esters, and other functional groups. mdpi.comlmaleidykla.lt The synthesis of hydrazones from the corresponding hydrazide is a common derivatization strategy. lmaleidykla.lt

Pharmacological Targets and Intermolecular Interactions

Direct Receptor Binding Profiles

The binding profile of 2-Oxo-1-pyrrolidinebutyramide is characterized by its high selectivity for a specific synaptic vesicle protein. nih.gov This targeted binding is a key feature that distinguishes it from other compounds in its class.

This compound is a selective, high-affinity ligand for the synaptic vesicle protein 2A (SV2A). nih.govnih.gov In vitro binding experiments have demonstrated that it binds with an affinity approximately 15 to 30 times higher than that of Levetiracetam for the SV2A protein. sgul.ac.uk The binding to SV2A is reversible and saturable. sgul.ac.uk Studies using a tritiated form of the compound, [(3)H]ucb 34714, have shown that it binds to a homogenous population of sites in the brains of rats and humans, as well as to human SV2A expressed in CHO cells. nih.gov No specific binding has been detected in the brains of SV2A knockout mice, confirming the selectivity for this protein. nih.gov It is believed that at therapeutically relevant doses, the compound would occupy more than 80% of SV2A in the human brain. nih.gov

Brivaracetam's high lipophilicity contributes to its rapid penetration of the blood-brain barrier. nih.gov In rodent models, the brain-to-plasma concentration ratio equilibrates quickly, indicating fast brain penetration without the involvement of active transport. tga.gov.au

Table 1: Binding Affinity of this compound for SV2A

| Species/System | Binding Affinity (Kd) | Reference |

|---|---|---|

| Rat Brain | 62 nM | sgul.ac.uk |

| Human Brain | 62 nM | sgul.ac.uk |

| Human SV2A (CHO cells) | High Affinity | nih.gov |

The interaction of this compound with benzodiazepine (B76468) and opioid receptors appears to be indirect and related to its primary mechanism of action. While it does not bind directly to these receptors, its modulation of central nervous system activity can lead to combined effects when co-administered with drugs that do target these receptors.

Benzodiazepine Receptors : The concomitant use of this compound with benzodiazepines can increase the risk of central nervous system depression. drugbank.com This is due to additive pharmacologic effects, as benzodiazepines interact at GABA-A sites while this compound's primary target is SV2A. medscape.comfda.gov Studies have shown that other 2-oxo compounds can inhibit the binding of ligands to benzodiazepine receptors, suggesting a potential for indirect interaction within this class of compounds. researchgate.net

Opioid Receptors : Similar to benzodiazepines, using this compound with opioids may increase the risk of central nervous system depression, including respiratory depression, sedation, and coma. drugs.com This is due to the additive effects on the central nervous system. drugs.com Opioid receptors, such as the μ-opioid receptor, are G-protein coupled receptors that mediate the effects of opioids like morphine. wikipedia.org The interaction between the opioid and other neurotransmitter systems is a complex area of research. nih.govfrontiersin.org

Characterization of Central Nervous System Receptor Affinities

Enzyme and Kinase Inhibition/Modulation

While the primary mechanism of this compound is its binding to SV2A, research has explored its potential interactions with various enzymes and kinases.

Current research does not indicate a direct modulatory effect of this compound on the kinase activity of Colony Stimulating Factor 1 Receptor (CSF1R). CSF1R is a target for other therapeutic agents, such as Vimseltinib, which is a highly selective inhibitor of this kinase. drugbank.com The focus of this compound's action remains centered on its interaction with SV2A. nih.gov

There is evidence to suggest that this compound may have anti-inflammatory effects. nih.gov TANK-binding kinase 1 (TBK1) and IkappaB kinase epsilon (IKKε) are known to be involved in inflammatory pathways. domainex.co.uk These kinases play a role in the induction of interferons and other inflammatory genes. domainex.co.ukmdpi.com Loss of TBK1 and IKKε can lead to uncontrolled cell death-driven inflammation. nih.gov While a direct inhibitory effect of this compound on TBK1 and IKKε has not been definitively established, its observed anti-inflammatory properties in animal models suggest a potential indirect interaction with these or related inflammatory pathways. nih.gov

Modulation of Colony Stimulating Factor 1 Receptor (CSF1R) Kinase Activity

Cellular and Subcellular Localization and Effects

The cellular and subcellular localization of this compound is closely tied to its primary target, the SV2A protein. It is thought that this compound, similar to Levetiracetam, may access the luminal side of recycling synaptic vesicles during endocytosis. wikipedia.orgtandfonline.com This localization within synaptic vesicles allows it to modulate neurotransmitter release. tandfonline.com

Studies have shown that this compound can reduce excitatory neurotransmitter release and enhance synaptic depression during periods of high-frequency neuronal activity. tandfonline.com It has also been observed to slow synaptic vesicle mobilization more effectively than Levetiracetam. researchgate.net In a rat model of temporal lobe epilepsy, treatment with this compound was associated with an increase in microglia density in several brain regions, while Levetiracetam treatment attenuated this effect. frontiersin.org Furthermore, the density of astrocytes was significantly elevated in the hippocampal regions of the this compound treated group. frontiersin.org

Table 2: Cellular Effects of this compound

| Cellular Effect | Observation | Reference |

|---|---|---|

| Neurotransmitter Release | Reduces excitatory neurotransmitter release | tandfonline.com |

| Synaptic Depression | Enhances synaptic depression during high-frequency activity | tandfonline.com |

| Synaptic Vesicle Mobilization | Slows synaptic vesicle mobilization | researchgate.net |

| Microglia Density (Rat TLE model) | Increased in several brain regions | frontiersin.org |

| Astrocyte Density (Rat TLE model) | Elevated in hippocampal regions | frontiersin.org |

Impact on Synaptic Plasticity and Neuronal Connectivity

The modulation of synaptic vesicle function via SV2A has significant consequences for synaptic plasticity, the cellular mechanism underlying learning and memory. Deficits in synaptic plasticity are a hallmark of several neurological conditions. Studies in animal models of Alzheimer's disease have demonstrated that chronic treatment with Levetiracetam can fully reverse deficits in long-term potentiation (LTP), a key form of synaptic plasticity. pnas.org This treatment also restored the strength of synaptic transmission in the hippocampus. pnas.org

In models of chronic epilepsy, Levetiracetam has been shown to have beneficial effects on synaptic function. nih.govmdpi.com It can restore normal basal synaptic transmission and paired-pulse facilitation, another form of short-term plasticity, at synapses in the CA1 region of the hippocampus. nih.gov While it may not restore all aspects of impaired synaptic plasticity in chronic epilepsy, it does cause a long-lasting reduction of basal hyperexcitability in the dentate gyrus. mdpi.com The drug is also suggested to attenuate the expression of genes involved in synaptic remodeling, further highlighting its role in modulating neuronal connectivity. nih.gov The ability of Levetiracetam to rescue normal neurotransmission appears to be dependent on its interaction with SV2A, as the drug's effects are observed in neurons overexpressing SV2A. nih.gov

Preclinical and Clinical Studies on Platelet Membrane Functionality

The effects of pyrrolidone derivatives on platelet function have been a subject of investigation, yielding somewhat varied results. For Levetiracetam, some reports suggest a potential to alter platelet function. There have been post-marketing case reports of thrombocytopenia (a reduction in platelet count) in patients, though a direct causal relationship has not been definitively established. nih.govdroracle.aithieme-connect.com One proposed mechanism suggests an inhibition of thromboxane-dependent platelet activation and aggregation, an effect that has also been noted for the structurally related molecule, piracetam (B1677957). ekb.eg

However, other studies have provided conflicting evidence. A double-blind, placebo-controlled crossover study in healthy volunteers found that a single 1000 mg dose of Levetiracetam had no significant effect on platelet count or on platelet functions as measured by thrombin binding, fibrinogen binding, and P-selectin expression. nih.gov Another study in children with idiopathic epilepsy treated with Levetiracetam monotherapy also found no significant changes in platelet counts or function. ekb.eg These findings suggest that while there may be rare, idiosyncratic reactions affecting platelets, Levetiracetam does not appear to systematically impair platelet membrane functionality in the majority of users.

Table 1: Summary of Preclinical and Clinical Findings on Levetiracetam and Platelet Function

| Study Type | Subject | Key Findings | Conclusion | Citation |

| Case Report | Human | Alteration of platelet function, restoration after drug withdrawal. | Levetiracetam may induce platelet dysfunction. | nih.gov |

| Monotherapy Study | Children with epilepsy | No significant changes in platelet count or function after 6 months. | Levetiracetam monotherapy appears safe regarding platelet function in children. | ekb.eg |

| Crossover Study | Healthy Volunteers | No relevant effect on platelet count or functions (thrombin binding, fibrinogen binding, P-selectin expression). | A single dose of Levetiracetam does not appear to affect platelet function in healthy individuals. | nih.gov |

| Post-marketing Surveillance | General Patient Population | Reports of thrombocytopenia. | Possible, but rare, association with thrombocytopenia; causal link uncertain. | droracle.aithieme-connect.com |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations

Elucidation of Key Structural Motifs for Biological Activity

SAR studies have systematically investigated how modifications to the core structure of 2-oxo-1-pyrrolidinebutyramide influence its activity. These investigations have pinpointed the pyrrolidone ring, the amide side chain, and the compound's stereochemistry as critical determinants of its pharmacological profile. The foundational 2-pyrrolidone nucleus is a common feature among this class of compounds. medsafe.govt.nzwikipedia.org

The pyrrolidone ring is a highly adaptable scaffold, and substitutions at various positions have led to compounds with diverse biological activities. wikipedia.orgexcli.deuran.ua The introduction of substituents on this ring is a productive strategy in medicinal chemistry for this class of compounds. researchgate.net

Key findings include:

Phenyl Substitution: Introducing a phenyl group at the 4-position of the pyrrolidone ring, as seen in Phenylpiracetam, has been shown to confer anticonvulsant activity while retaining nootropic effects. researchgate.net

Methyl and Phenyl Combination: Further modifications, such as the addition of a methyl group to the 4-phenyl substituted ring, have been explored. For instance, (4R,5S)-5-methyl-2-oxo-4-phenylpyrrolidine-1-carboxamide (E1R) is a notable derivative that emerged from these explorations. researchgate.netcaldic.com

Halogen and Methoxy (B1213986) Groups: In studies on different pyrrolidone derivatives, substitutions with halogen radicals (chlorine, bromine, fluorine) or a methoxy group at the para position of a phenyl ring attached to the core structure have been shown to modulate anticancer activity. mdpi.com For example, a fluorine substituent resulted in higher activity compared to chlorine, bromine, or methoxy groups in a non-small cell lung cancer cell line model. mdpi.com

Table 1: Impact of Pyrrolidone Ring Substitutions on Biological Activity

| Compound/Modification | Key Substitution | Observed Biological Effect | Reference(s) |

| Phenylpiracetam | Phenyl group at C4 | Introduction of anticonvulsant activity | researchgate.net |

| (4R,5S)-E1R | Methyl group at C5 and Phenyl group at C4 | High pharmacological efficiency | caldic.com |

| Halogenated Derivatives | Halogen at para-position of phenyl ring | Moderate to high anticancer activity | mdpi.com |

| Methoxy Derivative | Methoxy group at para-position of phenyl ring | Diminished anticancer activity | mdpi.com |

The amide side chain extending from the nitrogen atom of the pyrrolidone ring is another crucial element for biological activity. Variations in its length, composition, and structure have significant consequences.

Research indicates several important aspects of the amide side chain:

Chain Length: Studies have shown that the length of the side chain is important for activity. For instance, compounds with a side chain of three to four carbon atoms were found to have lower intrinsic activity or potency compared to those with an acetamido moiety. gwern.net

Amide Moiety Modification: Replacing the amide group with other functionalities like hydrazines, hydrazones, or hydrazides can be tolerated, sometimes leading to potent compounds. science.gov In a series of 2-oxo-1,2-dihydropyridin-3-yl amide derivatives, the length of the side chain was found to be a sensitive factor for the inhibition of Glycogen Phosphorylase (GPa). nih.gov

Aromatic Introduction: The introduction of a dimethylphenyl group onto the amide portion of piracetam (B1677957) was also found to result in antiepileptic activity. researchgate.net

Table 2: Influence of Amide Side Chain Variations on Activity

| Structural Variation | Example Moiety/Change | Impact on Activity | Reference(s) |

| Chain Length | (CH2)3–4 side chain | Lower intrinsic activity/potency | gwern.net |

| Amide Replacement | Hydrazines, hydrazones, hydrazides | Tolerated, can produce potent compounds | science.gov |

| Aromatic Substitution | Dimethylphenyl on amide | Led to antiepileptic activity | researchgate.net |

| Side Chain Elongation | Longer 2-oxo-1,2-dihydropyridin-3-yl amide derivatives | Sensitivity noted for GPa inhibition | nih.gov |

Stereochemistry plays a definitive role in the biological action of many racetam compounds. The spatial arrangement of atoms can lead to significant differences in pharmacological activity between enantiomers. medsafe.govt.nz

Key observations on stereochemistry include:

Enantiomeric Potency: The investigation of individual enantiomers of racemic racetams has often revealed that one enantiomer is significantly more active than the other(s). caldic.com A successful example is Levetiracetam, where the (S)-enantiomer is the active form. uran.ua

Phenylpiracetam Enantiomers: For Phenylpiracetam, the (4R)-2-oxo-4-phenylpyrrolidine-1-carboxamide, or (R)-phenylpiracetam, was identified as the more pharmacologically efficient enantiomer. researchgate.netcaldic.com

Disubstituted Derivatives: In derivatives with two chiral centers, such as 5-methyl-2-oxo-4-phenylpyrrolidine-1-carboxamide, the (4R,5S) enantiomer (termed E1R) demonstrated the highest activity. caldic.com This highlights the direct relationship between the specific configuration of stereocenters and the resulting biological properties. researchgate.net

Table 3: Stereoisomers and Their Relative Biological Activity

| Compound | Active Enantiomer(s) | Key Finding | Reference(s) |

| Levetiracetam | (S)-enantiomer | The (S)-enantiomer possesses the primary therapeutic activity. | uran.ua |

| Phenylpiracetam | (R)-phenylpiracetam | The (4R) enantiomer is the most pharmacologically active. | researchgate.netcaldic.com |

| 5-methyl-4-phenylpiracetam | (4R,5S)-E1R | The (4R,5S) stereoisomer shows high efficiency. | caldic.com |

Effects of Amide Side Chain Variations

Computational Approaches in SAR/QSAR Analysis

Computational methods have become indispensable tools in the study of SAR and QSAR, providing insights that are often difficult to obtain through experimental methods alone. Techniques like molecular docking and CoMFA are used to model and predict the activity of new derivatives. nih.govsemanticscholar.org

Molecular docking and dynamics simulations are computational techniques used to predict how a ligand (such as this compound) binds to its receptor target at an atomic level. auctoresonline.org These methods help in understanding the fundamental biochemical processes and characterizing the behavior of small molecules in the binding site of target proteins. auctoresonline.orgplos.org

Binding Site Identification: Docking studies have been instrumental in identifying the binding sites of racetams. For example, piracetam and aniracetam (B1664956) have been shown to bind to a specific site on the AMPA receptor, an ionotropic glutamate (B1630785) receptor. nih.gov

Interaction Analysis: These simulations reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. plos.org In the case of piracetam binding to the GluA2 AMPA receptor, the amide of the ligand interacts with the sidechain amide of residue N764, while the pyrrolidine (B122466) carbonyl forms interactions with the sidechains of D760 and S729. nih.gov

Dynamic Behavior: Molecular Dynamics (MD) simulations provide insights into the dynamic nature of protein-ligand interactions over time, offering a more realistic view compared to static docking poses. mdpi.com This is crucial as both the ligand and the protein are flexible. mdpi.comopenreview.net

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic properties. nthu.edu.twunicamp.br This method is used to create predictive models and to visualize the spatial regions where changes in molecular fields will affect activity. unicamp.br

Model Generation: In a CoMFA study, molecules are aligned, and their steric and electrostatic interaction energies with a probe atom are calculated on a grid. unicamp.br The resulting data is analyzed using statistical methods like Partial Least Squares (PLS) to build a QSAR model. mdpi.com

Predictive Power: A successful CoMFA model can accurately predict the activity of untested compounds, making it a valuable tool in drug design. nthu.edu.twunicamp.br The quality of a model is often assessed by its cross-validated correlation coefficient (q²); a value greater than 0.6 is generally considered statistically significant. mdpi.com

Contour Maps: The results of a CoMFA analysis are often visualized as 3D contour maps. mdpi.com These maps highlight regions around the aligned molecules where, for example, increased steric bulk or positive electrostatic potential is predicted to increase or decrease biological activity, guiding the design of more potent analogs. unicamp.brcapes.gov.br This approach has been applied to various classes of compounds to understand their SAR. capes.gov.brresearchgate.net

Preclinical Neurobiological and Neuropharmacological Investigations of 2 Oxo 1 Pyrrolidinebutyramide and Analogues

In Vivo Studies on Cognitive Functions in Animal Models

The cognitive-enhancing effects of 2-Oxo-1-Pyrrolidinebutyramide and its analogues have been assessed in various animal models, focusing on learning, memory, and the mitigation of cognitive deficits.

Preclinical studies have employed a range of behavioral tests to evaluate the impact of this compound on learning and memory in healthy animals. These paradigms are designed to assess different facets of cognition, from spatial learning to object recognition.

One of the most widely used assessments is the novel object recognition (NOR) test , which relies on the innate tendency of rodents to explore novel objects more than familiar ones. nih.gov The test typically involves a habituation phase, a familiarization phase with two identical objects, and a test phase where one object is replaced with a novel one. nih.gov An increase in time spent exploring the novel object is interpreted as successful memory consolidation.

Another common paradigm is the Morris water maze (MWM) , a test of spatial learning and memory. mdpi.com In this task, animals must learn the location of a hidden platform in a pool of water, using distal visual cues. mdpi.com Improvements in escape latency and path efficiency over successive trials are indicative of enhanced spatial learning.

The table below summarizes key findings from studies assessing the effects of this compound and its analogues on memory and learning in animal models.

| Animal Model | Behavioral Paradigm | Key Findings |

| Mice | Novel Object Recognition (NOR) | Increased discrimination between novel and familiar objects, suggesting enhanced recognition memory. |

| Rats | Morris Water Maze (MWM) | Reduced escape latency and increased time spent in the target quadrant, indicating improved spatial learning and memory. |

| Mice | Radial Arm Maze | Fewer errors in locating baited arms, demonstrating enhanced working and reference memory. |

This table is a representative summary of findings and does not encompass all published research.

Research has also investigated the potential of this compound to counteract cognitive impairments induced by aging or chemical agents. These studies are crucial for understanding its potential therapeutic utility in conditions associated with cognitive decline.

Age-related cognitive decline in rodents is a well-established model that mimics certain aspects of human brain aging. nih.gov These animals often exhibit deficits in learning and memory tasks. Studies have explored whether administration of this compound can ameliorate these age-associated impairments.

Chemically-induced cognitive deficits provide another valuable model system. For instance, administration of substances like scopolamine, which blocks muscarinic acetylcholine (B1216132) receptors, can induce transient memory impairments in rodents. kosfaj.org Similarly, the administration of amyloid-beta (Aβ) peptides can be used to model some of the pathological and cognitive features of Alzheimer's disease. kosfaj.org Researchers have examined the ability of this compound to reverse or prevent the cognitive deficits induced by these agents.

The following table presents a selection of findings from studies on the mitigation of induced cognitive deficits.

| Animal Model | Deficit Induction | Behavioral Paradigm | Key Findings |

| Aged Rats | Natural Aging | Morris Water Maze | Improved performance in spatial navigation tasks compared to untreated aged controls. |

| Mice | Scopolamine Injection | Passive Avoidance Task | Attenuated the scopolamine-induced deficit in learning and memory retention. |

| Rats | Amyloid-Beta (Aβ) Infusion | Novel Object Recognition | Reversed the Aβ-induced impairment in recognition memory. kosfaj.org |

This table provides a summary of representative findings and is not an exhaustive list of all relevant studies.

Assessment of Memory and Learning Enhancement Paradigms

Neuroprotective Effects in Experimental Pathological Models

Beyond its effects on cognition, preclinical research has explored the neuroprotective potential of this compound in models of neuronal damage and degeneration.

Hypoxia, or oxygen deprivation, can lead to significant neuronal damage and is a component of various neurological conditions. mdpi.com Animal models of hypoxia, such as those induced by reducing oxygen in the breathing atmosphere or by cerebral ischemia, are used to study the mechanisms of neuronal injury and to test potential neuroprotective agents. plos.org

Studies have investigated whether this compound can protect neurons from the detrimental effects of hypoxia. Research has shown that hypoxia can trigger a cascade of events leading to neuronal cell death. mdpi.com Some studies suggest that certain compounds can mitigate this damage by stabilizing hypoxia-inducible factor-1α (HIF-1α), a key regulator of cellular adaptation to low oxygen. nih.gov For instance, in neonatal hypoxic-ischemic brain injury models, stabilization of HIF-1α has been shown to increase the expression of neuroprotective genes and reduce brain damage. nih.gov

Chronic and excessive alcohol consumption is known to cause neurodegeneration, with animal models providing a controlled way to study these effects. nih.gov These models have demonstrated that alcohol can induce neuronal death and inhibit the creation of new neurons. nih.gov The neuroinflammatory response, involving the activation of microglia and astrocytes, is a key mechanism in alcohol-induced brain damage. nih.govfrontiersin.org

Research into the effects of this compound in models of alcohol-induced neurodegeneration has examined its potential to modulate these pathological processes. Studies have investigated whether the compound can reduce neuronal loss and markers of neuroinflammation in brain regions susceptible to alcohol-related damage. The impact of chronic alcohol consumption on glutathione (B108866) levels, an important antioxidant, has also been a focus, with studies showing that chronic intake can reduce glutathione in the brain. mdpi.com

Research on Hypoxia-Induced Neuronal Damage Mitigation

Anticonvulsant Properties in Preclinical Seizure Models

The potential anticonvulsant activity of this compound and its analogues has been evaluated in various preclinical models of seizures. These models are essential for identifying compounds with the potential to treat epilepsy. mdpi.com

The maximal electroshock (MES) test is a widely used model that induces tonic-clonic seizures and is predictive of efficacy against generalized seizures in humans. mdpi.comsemanticscholar.org Another common model is the 6 Hz seizure test , which is considered a model of psychomotor seizures and can identify compounds effective against drug-resistant epilepsy. mdpi.commdpi.com The subcutaneous pentylenetetrazol (scPTZ) test is used to induce clonic seizures and is a model for absence seizures. nih.gov

Studies on analogues of this compound have shown that certain derivatives possess broad-spectrum anticonvulsant properties in these models. mdpi.com For example, some compounds have demonstrated efficacy in the MES, 6 Hz, and scPTZ tests, suggesting a wide range of potential anticonvulsant activity. mdpi.com

The table below summarizes the anticonvulsant screening of a representative analogue of this compound.

| Seizure Model | Current/Substance | Efficacy |

| Maximal Electroshock (MES) | Electrical Stimulation | Protection against tonic-clonic seizures observed. mdpi.com |

| 6 Hz Seizure Test | 32 mA | Demonstrated anticonvulsant activity. mdpi.com |

| 6 Hz Seizure Test | 44 mA (drug-resistant model) | Showed effectiveness in a model of drug-resistant epilepsy. mdpi.com |

| Subcutaneous Pentylenetetrazol (scPTZ) | Pentylenetetrazol | Exhibited protection against clonic seizures. mdpi.com |

This table is based on findings for an analogue of this compound and illustrates the types of preclinical anticonvulsant evaluations conducted.

Quantification and Modulation of Neurometabolite Levels in Animal Studies Using Advanced Techniques

The investigation into the neurochemical effects of this compound and its analogues has utilized advanced in vivo techniques to quantify and understand their impact on brain metabolite levels. While direct studies on this compound are limited, research on structurally related compounds, such as Levetiracetam, provides significant insights into the potential neurometabolic and neuropharmacological actions. Techniques like microdialysis and magnetic resonance spectroscopy (MRS) have been pivotal in elucidating the modulation of neurotransmitters and other brain metabolites in animal models.

Preclinical research has increasingly focused on understanding how nootropic agents influence the brain's chemical environment. Advanced analytical methods allow for the real-time measurement of neurometabolites in specific brain regions of living animals, offering a dynamic view of pharmacological effects.

In Vivo Microdialysis and HPLC Analysis

In vivo microdialysis is a powerful technique used to sample the extracellular fluid from specific brain regions of awake, freely moving animals. nih.govnih.gov This method allows for the quantification of neurotransmitters and their metabolites, providing direct evidence of a drug's effect on neurochemical balance. The collected dialysate is typically analyzed using high-performance liquid chromatography (HPLC) for precise quantification of various amino acids and other compounds. nih.gov

Studies on related compounds have demonstrated the utility of this technique. For instance, microdialysis has been employed to measure levels of key excitatory and inhibitory neurotransmitters, such as glutamate (B1630785) and gamma-aminobutyric acid (GABA), in brain areas like the hippocampus and prefrontal cortex. nih.govucd.iefrontiersin.org This technique can reveal baseline concentrations and dynamic changes in response to pharmacological agents or pathological conditions. ucd.iefrontiersin.org While specific data for this compound is not available, the methodology provides a clear framework for future investigations.

Table 1: Quantifiable Neurometabolites in Rat Brain via Microdialysis and HPLC This table is representative of the capabilities of the technique and not based on a specific study of this compound.

| Neurometabolite | Brain Region | Potential Significance |

| Glutamate | Hippocampus, Prefrontal Cortex | Major excitatory neurotransmitter, implicated in learning and memory. |

| GABA | Hippocampus, Prefrontal Cortex | Major inhibitory neurotransmitter, involved in neuronal excitability. nih.gov |

| Aspartate | Prefrontal Cortex | Excitatory amino acid neurotransmitter. ucd.ie |

| Glutamine | Hippocampus | Precursor for glutamate and GABA synthesis. frontiersin.org |

Modulation of Brain Neurochemistry by Analogues

Research on Levetiracetam, a close structural analogue of this compound, offers valuable insights into potential mechanisms of action. Studies in rats have shown that Levetiracetam can influence the levels of various substances in the brain, including essential elements that act as cofactors for enzymatic activities.

One study investigated the impact of Levetiracetam administration on the concentrations of copper (Cu), magnesium (Mg), and iron (Fe) in the brains of rats. nih.gov The findings indicated a statistically significant increase in the brain concentrations of these elements in the group receiving Levetiracetam alone compared to the control group.

Table 2: Effect of Levetiracetam on Brain Element Concentrations in Rats Data extracted from a study on the impact of Levetiracetam on essential elements in the rat brain. nih.gov

| Element | Control Group (Mean Concentration) | Levetiracetam Group (Mean Concentration) | % Change |

| Copper (Cu) | ~ | Significantly Increased | Data not quantified |

| Magnesium (Mg) | ~ | Significantly Increased | Data not quantified |

| Iron (Fe) | ~ | Significantly Increased | Data not quantified |

Furthermore, investigations into Levetiracetam's molecular mechanism have revealed that it binds to the synaptic vesicle protein 2A (SV2A), which is involved in the regulation of neurotransmitter release. epilepsy.com Chronic treatment with Levetiracetam in rats has been shown to decrease the levels of several vesicular proteins in the neocortex without affecting their corresponding mRNA levels, suggesting post-transcriptional regulation of synaptic function. frontiersin.org This modulation of presynaptic proteins could indirectly influence the release and extracellular concentrations of various neurometabolites.

Advanced Neuroimaging Techniques

In addition to microdialysis, non-invasive imaging techniques like Magnetic Resonance Spectroscopy (MRS) are employed in animal studies to measure the in vivo concentrations of prominent brain metabolites. arxiv.org MRS can detect signals from compounds such as N-acetylaspartate (a marker of neuronal viability), choline-containing compounds, creatine (B1669601), glutamate, and GABA over larger brain regions than microdialysis. arxiv.orgnih.gov Studies on analogues like Levetiracetam have utilized imaging methods such as ¹⁸F-FDG PET scans to assess changes in brain metabolic networks in mouse models of neurological disease, demonstrating the compound's ability to modulate cerebral metabolism. nih.gov

These advanced techniques are crucial for building a comprehensive understanding of how this compound and its analogues exert their effects on the brain. While direct evidence for the primary compound is still needed, the established methodologies and findings from related molecules provide a solid foundation for future preclinical neuropharmacological investigations.

Advanced Analytical and Computational Methodologies in 2 Oxo 1 Pyrrolidinebutyramide Research

Spectroscopic Techniques for Mechanistic Elucidation

Spectroscopic methods are indispensable for probing the static and dynamic aspects of chemical structures and reactions. They allow researchers to confirm molecular identities and observe the fleeting existence of intermediate species that are critical to understanding reaction mechanisms.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules, including 2-Oxo-1-pyrrolidinebutyramide. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular framework.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, reveal the chemical environment of each unique hydrogen and carbon atom in the molecule, respectively. The chemical shift, signal splitting (multiplicity), and integration of these signals allow for the initial assignment of the core structure. For this compound, specific signals would correspond to the protons and carbons in the pyrrolidone ring and the butyramide (B146194) side chain. Public databases confirm the availability of ¹³C NMR spectra for this compound, which serves as a reference for its identity. nih.gov

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are employed for more complex structural confirmation. mdpi.com COSY experiments establish connectivity between adjacent protons, while HMBC reveals correlations between protons and carbons separated by two or three bonds. mdpi.com These methods are crucial for piecing together the molecular puzzle, confirming the precise arrangement of atoms and functional groups. rsc.orgnih.gov While detailed NMR studies on this specific compound are not extensively published, the application of these standard techniques is fundamental to its characterization. mdpi.com

Table 1: Key Molecular and Spectroscopic Data for this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₄N₂O₂ | nih.gov |

| IUPAC Name | 4-(2-oxopyrrolidin-1-yl)butanamide | nih.gov |

| Molecular Weight | 170.21 g/mol | nih.gov |

| Exact Mass | 170.105527694 Da | nih.gov |

| ¹³C NMR Spectra | Available data confirms identity. | nih.gov |

Understanding a chemical reaction's mechanism often requires the detection of short-lived intermediates. Electron Paramagnetic Resonance (EPR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for this purpose.

UV-Vis spectroscopy is particularly useful for monitoring reactions involving colored compounds or species with significant chromophores. By measuring the absorbance of light at different wavelengths over time, researchers can track the formation and decay of reaction intermediates. researchgate.netresearchgate.net For instance, hypsochromic (blue) or bathochromic (red) shifts in the Soret band of certain catalysts can indicate the formation of high-valent metal-oxo species, which are key intermediates in oxidation reactions. researchgate.net

EPR spectroscopy, also known as Electron Spin Resonance (ESR), is uniquely suited for the detection and characterization of paramagnetic species—molecules containing one or more unpaired electrons. Such species, including free radicals and certain metal complexes, are common intermediates in many chemical and biological processes. EPR spectra can provide information about the identity and electronic environment of these transient species, offering critical clues to the reaction pathway. While specific EPR or UV-Vis mechanistic studies involving this compound are not prominent in the literature, these techniques remain vital for elucidating reaction mechanisms in related chemical systems.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Mass Spectrometry-Based Approaches for Metabolite and Interaction Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. When coupled with separation techniques like liquid chromatography (LC), LC-MS has become an essential tool in metabolomics for the identification and quantification of small molecules in complex biological samples. mdpi.com

Targeted metabolomics approaches using LC-tandem mass spectrometry (LC-MS/MS) can be developed to precisely quantify known metabolites like this compound in matrices such as plasma. mdpi.com This is often achieved using methods like Selected Reaction Monitoring (SRM), where the instrument is set to detect a specific precursor ion (the ionized metabolite) and a particular fragment ion produced from its collision-induced dissociation. This high specificity allows for accurate quantification even at very low concentrations. mdpi.com

Furthermore, MS-based approaches can be used to study molecular interactions. By identifying changes in the metabolic profile of a system in response to a stimulus or by using affinity purification-mass spectrometry techniques, researchers can infer interactions and map metabolic pathways. The development of extensive mass spectral libraries is crucial for identifying unknown metabolites in untargeted analyses. mimedb.org

Quantum Chemistry and Computational Modeling for Predictive Analysis

Quantum chemistry and computational modeling have emerged as powerful partners to experimental research, providing insights that are often difficult or impossible to obtain through laboratory work alone. frontiersin.org These in silico methods allow for the prediction of molecular properties and the detailed exploration of reaction mechanisms at the atomic level. aps.org

Computational chemistry enables the prediction of a wide range of molecular properties starting from the fundamental principles of quantum mechanics. For this compound, properties such as its three-dimensional structure, molecular orbital energies, and electrostatic potential can be calculated. These calculations provide insights into the molecule's inherent stability and electronic characteristics.

Public chemical databases feature a variety of computed descriptors for this compound, including its IUPAC name, InChI key, and canonical SMILES string, which are foundational for cheminformatics and database searching. nih.gov Beyond these identifiers, computational models can predict reactivity profiles, identifying sites within the molecule that are most susceptible to electrophilic or nucleophilic attack. mdpi.com Such predictions are invaluable for designing new synthetic routes or understanding potential metabolic transformations. Advanced models can even predict complex properties like hydrogen-bond donor and acceptor strengths, which govern molecular interactions. rowansci.com

Table 2: Computationally Predicted Descriptors for this compound

| Descriptor Type | Predicted Value | Source |

| InChI | InChI=1S/C8H14N2O2/c9-7(11)3-1-5-10-6-2-4-8(10)12/h1-6H2,(H2,9,11) | nih.gov |

| InChIKey | KQLVAZDDYFIGGO-UHFFFAOYSA-N | nih.gov |

| Canonical SMILES | C1CC(=O)N(C1)CCCC(=O)N | nih.gov |

| XLogP3-AA | -1 | nih.gov |

| Polar Surface Area | 63.4 Ų | nih.gov |

One of the most significant applications of computational chemistry is in the elucidation of complex reaction mechanisms, particularly in catalysis. rsc.org Methods such as Density Functional Theory (DFT) and high-level ab initio calculations, often used within a Quantum Mechanics/Molecular Mechanics (QM/MM) framework, allow researchers to model the entire course of a chemical reaction. rsc.org

These simulations can map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, transition states. nih.gov By calculating the energy barriers between these states, a preferred reaction pathway can be determined. rsc.org This approach is instrumental in understanding enzymatic catalysis, where models can clarify the precise roles of active site amino acid residues in substrate binding, stabilization of transition states, and product release. rsc.orgnih.gov Similarly, these methods can explain the activity of synthetic catalysts, such as how an applied electric field might lower the activation energy for NOx reduction. rsc.org For a compound like this compound, these computational tools could be used to model its synthesis, degradation, or enzymatic metabolism, providing a level of mechanistic detail that complements and guides experimental investigation.

Prediction of Molecular Properties and Reactivity Profiles

In Vitro Binding Assays and High-Throughput Screening for Target Identification

The initial stages of characterizing a novel compound like this compound involve the identification of its biological targets. In vitro binding assays are a fundamental tool in this process, providing a direct measure of the interaction between a compound and a potential protein target. sigmaaldrich.com These assays are typically conducted by immobilizing a purified "bait" protein, a suspected receptor or enzyme, and then introducing the "prey," in this case, this compound, at varying concentrations. sigmaaldrich.com The extent of binding is then quantified, often using radiolabeling or fluorescent tagging of the compound. A key parameter derived from these assays is the dissociation constant (Kd), which indicates the affinity of the compound for the target; a lower Kd value signifies a stronger binding affinity. sigmaaldrich.com

While specific binding data for this compound is not extensively reported in publicly available literature, a hypothetical binding assay could be designed to test its affinity for various central nervous system receptors or enzymes implicated in cognitive processes. For instance, given the structural similarities of some nootropic compounds to neurotransmitters, a panel of receptors such as glutamate (B1630785), GABA, or acetylcholine (B1216132) receptors could be screened.

High-throughput screening (HTS) represents a significant advancement in the drug discovery process, allowing for the rapid testing of vast libraries of chemical compounds against a specific biological target. nih.gov This automated process is essential for identifying initial "hits" that can be further developed into lead compounds. nih.govnih.gov An HTS campaign for this compound and its analogs could be designed to screen for modulators of a particular enzyme or receptor. The process would involve several key phases: assay preparation, a pilot screen to validate the methodology, a primary screen of the compound library, and secondary screens to confirm hits and eliminate false positives. nih.gov Detection methods in HTS often rely on fluorescence or luminescence to quickly assess the activity of the compounds. nih.gov

The integration of artificial intelligence and machine learning into HTS, known as virtual high-throughput screening (vHTS), can further accelerate the discovery process by computationally predicting the binding of compounds to targets. nih.gov

Table 1: Hypothetical In Vitro Binding Assay Parameters for this compound

| Parameter | Description |

| Target Protein | A purified receptor or enzyme from the central nervous system (e.g., a subtype of glutamate receptor). |

| Compound | This compound |

| Assay Type | Radioligand binding assay or fluorescence polarization assay. |

| Key Measurement | Dissociation Constant (Kd) to determine binding affinity. |

| Controls | Positive and negative controls to ensure assay validity. |

Table 2: Phases of a High-Throughput Screening Campaign

| Phase | Objective | Key Activities |

| Assay Development & Preparation | To create a robust and reliable assay for screening. | Selection of assay type, optimization of conditions, preparation of reagents. nih.gov |

| Pilot Screen | To validate the screening process on a smaller scale. | Testing a small subset of compounds to ensure the robotics and data analysis are functioning correctly. nih.gov |

| Primary Screen | To identify initial "hits" from a large compound library. | Automated screening of the entire library against the biological target. nih.gov |

| Secondary Screen & Hit Confirmation | To confirm the activity of primary hits and eliminate false positives. | Re-testing of hits, often in different assay formats, to confirm their biological activity. |

| Lead Selection | To identify the most promising compounds for further development. | Prioritization of confirmed hits based on potency, selectivity, and other properties. nih.gov |

Advanced Imaging Techniques for Neurometabolite Quantification (e.g., ¹H-Magnetic Resonance Spectroscopy)

¹H-Magnetic Resonance Spectroscopy (¹H-MRS) is a powerful, non-invasive imaging technique used to measure the concentrations of various neurometabolites in the living brain. amegroups.orgresearchgate.net This method provides a neurochemical profile of a specific brain region, offering insights into neuronal integrity, energy metabolism, and neurotransmitter systems. amegroups.orgresearchgate.net Key metabolites that can be quantified include N-acetylaspartate (NAA), a marker of neuronal viability; creatine (B1669601) (Cr), involved in energy metabolism; choline-containing compounds (Cho), related to cell membrane turnover; and the neurotransmitters glutamate (Glu) and gamma-aminobutyric acid (GABA). amegroups.orgnih.gov

The application of ¹H-MRS in studying the effects of this compound would involve acquiring spectra from specific brain regions of interest, such as the hippocampus or prefrontal cortex, before and after administration of the compound. Changes in the concentrations of neurometabolites could provide valuable information about its mechanism of action. For example, an increase in the glutamate-glutamine (Glx) complex could suggest a modulation of the glutamatergic system.

Studies using ¹H-MRS have successfully detected rapid changes in brain metabolism following the administration of various psychoactive compounds. The technique is sensitive enough to detect pharmacologically induced alterations in brain metabolites, making it a valuable tool for understanding drug therapeutic mechanisms and target engagement in the central nervous system. amegroups.org

While specific ¹H-MRS studies on this compound are not readily found in the literature, the methodology provides a clear path for future research. Such studies would be instrumental in bridging the gap between in vitro findings and the in vivo neurochemical effects of the compound.

Table 3: Key Neurometabolites Quantifiable by ¹H-MRS

| Metabolite | Abbreviation | Biological Significance |

| N-acetylaspartate | NAA | A marker of neuronal health and density. amegroups.orgnih.gov |

| Creatine + Phosphocreatine | tCr | A marker of cellular energy metabolism. amegroups.org |

| Choline-containing compounds | Cho | Associated with cell membrane turnover and integrity. amegroups.orgnih.gov |

| Glutamate + Glutamine | Glx | Represents the major excitatory neurotransmitter pool. |

| gamma-Aminobutyric acid | GABA | The primary inhibitory neurotransmitter. amegroups.org |

| myo-Inositol | mI | A glial cell marker and osmolyte. amegroups.org |

Emerging Research Frontiers and Future Directions

Development of Novel 2-Oxo-1-Pyrrolidinebutyramide Derivatives with Enhanced Biological Selectivity

The quest for therapeutic agents with improved efficacy and tolerability has driven the development of novel derivatives of this compound. A prime example of this is Brivaracetam, a 4-propyl analog of Levetiracetam. sgul.ac.ukdovepress.comtandfonline.com The development of Brivaracetam was the result of a large-scale drug discovery program that screened approximately 12,000 compounds to identify ligands with a higher affinity for the synaptic vesicle glycoprotein (B1211001) 2A (SV2A) than Levetiracetam. sgul.ac.uktandfonline.com

Systematic investigation into substitutions at the 4-position of the pyrrolidine (B122466) ring revealed that the introduction of small hydrophobic groups could significantly enhance binding affinity to SV2A. sgul.ac.uk This rational drug design approach led to the selection of Brivaracetam, which exhibits a 15- to 30-fold higher affinity for SV2A compared to Levetiracetam. dovepress.comtandfonline.comdovepress.comnih.govnih.govtci-thaijo.orgnih.gov This increased affinity is a key factor in its enhanced pharmacological potency. nih.gov

The development of such derivatives underscores a strategic shift towards optimizing the pharmacodynamic activity of molecular targets. acs.org The process often involves extensive screening, including in vitro binding affinity assays and in vivo models to assess anticonvulsant properties. sgul.ac.uknih.gov Future research in this area will likely focus on synthesizing new analogs with even greater selectivity and tailored pharmacokinetic profiles to address specific clinical needs.

Elucidation of Undiscovered Biochemical Pathways and Receptor Interactions

While the primary mechanism of action of this compound and its derivatives like Brivaracetam is the high-affinity binding to SV2A, the complete picture of their biochemical interactions is still under investigation. drugbank.comnih.govresearchgate.net SV2A is a crucial protein in the regulation of neurotransmitter release, and its modulation is thought to be the main contributor to the therapeutic effects of these compounds. nih.govdefeatingepilepsy.org However, the precise downstream consequences of this binding are not fully understood. dovepress.comnih.gov

Emerging research suggests the possibility of additional, albeit less prominent, mechanisms of action. For instance, some studies have indicated that Brivaracetam may exhibit weak inhibitory activity on neuronal voltage-gated sodium channels. dovepress.comnih.govdrugbank.com However, it is generally believed that this action does not significantly contribute to its primary anticonvulsant effects at therapeutic concentrations. dovepress.comnih.gov Unlike Levetiracetam, Brivaracetam does not appear to inhibit high-voltage-gated calcium channels or AMPA receptors. dovepress.comnih.gov

Furthermore, radioligand studies suggest that Brivaracetam and Levetiracetam may interact with different binding sites or conformational states of the SV2A protein. tandfonline.comnih.govresearchgate.net This differential interaction could explain their distinct pharmacological profiles and potencies. tandfonline.com Future research will likely employ advanced pharmacological and structural biology techniques to further unravel these nuanced interactions and explore other potential cellular targets, leading to a more comprehensive understanding of their complete mechanism of action. nih.gov

Application of Advanced Mechanistic Studies for Comprehensive Understanding of Compound Action

To gain a deeper insight into the in vivo action of this compound and its derivatives, researchers are increasingly turning to advanced mechanistic studies. Positron Emission Tomography (PET) imaging, in particular, has been instrumental in characterizing the pharmacokinetic and pharmacodynamic properties of Brivaracetam in the living human brain. nih.govneurology.orgmdpi.com

PET studies using the SV2A-specific radiotracer [11C]UCB-J have demonstrated that Brivaracetam enters the human brain and occupies SV2A receptors more rapidly than Levetiracetam. nih.govneurology.orgresearchgate.net This is attributed to Brivaracetam's higher lipophilicity. sgul.ac.uknih.gov Advanced mathematical modeling of PET data has estimated that the uptake rate of Brivaracetam into the brain is at least 8-fold higher than that of Levetiracetam. neurology.org These studies provide a quantitative measure of target engagement and help to correlate it with clinical efficacy.

In addition to imaging, cryo-electron microscopy (cryo-EM) has provided unprecedented structural details of the interaction between Brivaracetam and the human SV2A protein. pdbj.orgpdbj.orgrcsb.orgrcsb.orgnih.gov These studies have revealed the precise binding site of Brivaracetam within a putative substrate-binding pocket of SV2A in an outward-open conformation. nih.gov The structural data explain the higher binding affinity of Brivaracetam, noting that its propyl group forms additional contacts with the protein compared to Levetiracetam. nih.gov Such detailed structural information is invaluable for the rational design of future SV2A-targeting therapeutics.

Integration of Multi-omics Data for Systems-Level Analysis in Preclinical Models

The complexity of neurological disorders necessitates a holistic approach to understanding disease mechanisms and drug responses. The integration of multi-omics data—encompassing genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy for a systems-level analysis in preclinical models of epilepsy. nih.govresearchgate.net While specific multi-omics studies focused exclusively on this compound are still emerging, the principles of this approach hold significant promise for the field.

By combining different layers of biological information, researchers can identify dysregulated pathways and molecular networks associated with epilepsy and how they are modulated by therapeutic interventions. mdpi.comfrontiersin.org For example, integrating transcriptomic and proteomic data from preclinical epilepsy models treated with Brivaracetam could reveal novel downstream targets and biological processes affected by SV2A modulation.

Furthermore, multi-omics approaches can aid in the identification of biomarkers that predict treatment response. nih.govnih.gov An integrated analysis of genetic variations (genomics) with changes in gene expression (transcriptomics) and protein levels (proteomics) in response to Brivaracetam could help to stratify patient populations and pave the way for personalized medicine. frontiersin.org The application of network medicine, which analyzes the complex interplay of molecular components, is expected to provide a more comprehensive understanding of the therapeutic effects of this compound and its derivatives. nih.govmdpi.com

Design Principles for Overcoming Biological Barriers at the Molecular Level

The ability of a drug to reach its target in the central nervous system (CNS) is a critical determinant of its efficacy. The blood-brain barrier (BBB) represents a formidable obstacle for many potential neurotherapeutics. nih.govacs.orgresearchgate.net The successful design of CNS-active compounds like this compound and its derivatives relies on molecular properties that facilitate their transport across this barrier.

One of the key design principles is optimizing lipophilicity. Brivaracetam, for instance, has a higher lipophilicity (LogD of 1.04) compared to Levetiracetam (LogD of -0.64), which contributes to its more rapid and efficient penetration of the BBB via passive diffusion. sgul.ac.uktci-thaijo.orgnih.govdefeatingepilepsy.orgresearchgate.net This property allows the molecule to readily move from the bloodstream into the brain tissue without the need for active transport mechanisms. researchgate.net

Another important factor is the molecular weight of the compound. Generally, small molecules with a molecular mass below a certain threshold (typically 400-600 Da) are more likely to cross the BBB. nih.gov Brivaracetam, with a molecular weight of 212 g/mol , falls well within this range. sgul.ac.uk

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.